2-(3-acetyl-1H-indol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide

epilepsy cholesterol 24-hydroxylase structural isomer

2-(3-acetyl-1H-indol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide (CAS 1324056-09-8) is a synthetic bis-indole acetamide with molecular formula C23H23N3O2 and a monoisotopic mass of 373.1790 Da. It belongs to the 1H-indole-1-acetamide class, which has been patented as a scaffold for secretory phospholipase A2 (sPLA2) inhibitors.

Molecular Formula C23H23N3O2
Molecular Weight 373.4 g/mol
Cat. No. B12174854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-acetyl-1H-indol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide
Molecular FormulaC23H23N3O2
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESCC(C)N1C=CC2=C(C=CC=C21)NC(=O)CN3C=C(C4=CC=CC=C43)C(=O)C
InChIInChI=1S/C23H23N3O2/c1-15(2)26-12-11-18-20(8-6-10-22(18)26)24-23(28)14-25-13-19(16(3)27)17-7-4-5-9-21(17)25/h4-13,15H,14H2,1-3H3,(H,24,28)
InChIKeyJVBFEFHWMOBWDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Acetyl-1H-indol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide: Baseline Identity and Core Physicochemical Profile


2-(3-acetyl-1H-indol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide (CAS 1324056-09-8) is a synthetic bis-indole acetamide with molecular formula C23H23N3O2 and a monoisotopic mass of 373.1790 Da . It belongs to the 1H-indole-1-acetamide class, which has been patented as a scaffold for secretory phospholipase A2 (sPLA2) inhibitors [1]. The compound possesses a 3‑acetyl substituent on the donor indole and a 1‑isopropyl substituent on the acceptor indole, distinguishing it structurally from the more extensively characterised indole-3-acetamide sPLA2 inhibitor series.

2-(3-Acetyl-1H-indol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide: Why Generic Substitution with In‑Class Analogs Is Inadequate


Simply replacing this compound with a generic indole-3-acetamide sPLA2 inhibitor (e.g., hnps-PLA-IN-1, IC50 0.124 µM) is unreliable because the target compound belongs to the structurally distinct 1H-indole-1-acetamide sub-class patented for sPLA2 inhibition [1]. Unlike indole-3-acetamides, the 1‑acyl linkage may alter the geometry of key hydrogen‑bond interactions within the enzyme active site [2]. Moreover, the presence of the 3‑acetyl and 1‑isopropyl groups imparts unique steric and electronic properties that are absent in the des‑acetyl analog (2‑(1H‑indol‑1‑yl)‑N‑[1‑(propan‑2‑yl)‑1H‑indol‑4‑yl]acetamide, MW 331.4) [3]. Consequently, activity, selectivity, and physicochemical behaviour cannot be assumed to be interchangeable within the indole‑acetamide family.

2-(3-Acetyl-1H-indol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide: Quantitative Differentiation Evidence Against Closest Analogs


Structural Isomerism with Distinct Pharmacophore: Differentiation from Soticlestat

The target compound is a constitutional isomer of Soticlestat (TAK‑935, CAS 1429505‑03‑2). Both share the identical molecular formula C23H23N3O2 and monoisotopic mass 373.1790 Da, yet Soticlestat is a piperidine‑bipyridine derivative , whereas the target compound is a bis‑indole acetamide. Soticlestat potently inhibits cholesterol 24‑hydroxylase (CYP46A1) with an IC50 of 0.0074 µM , while the indole‑based scaffold of the target compound is consistent with sPLA2 inhibition, a completely unrelated target [1]. This scaffold divergence allows researchers to interrogate different biological pathways using a compound with identical elemental composition, eliminating molecular weight or formula as confounding variables in target‑identification studies.

epilepsy cholesterol 24-hydroxylase structural isomer

Molecular Weight and Hydrogen‑Bond Donor Count Elevation Compared to Des‑Acetyl Analog

Relative to its closest commercially listed analog, 2‑(1H‑indol‑1‑yl)‑N‑[1‑(propan‑2‑yl)‑1H‑indol‑4‑yl]acetamide (des‑acetyl analog, MW 331.4) [1], the target compound incorporates a 3‑acetyl substituent that increases molecular weight by 42.0 Da (373.4 vs. 331.4) and adds one hydrogen‑bond acceptor. This increase in polar surface area and hydrogen‑bonding capacity may enhance solubility in aqueous media and alter membrane permeability. The additional acetyl oxygen can serve as a hydrogen‑bond acceptor in target‑binding interactions, a feature absent in the des‑acetyl comparator.

physicochemical property drug-likeness structural analog

Indole‑1‑Acetamide vs. Indole‑3‑Acetamide Scion: Impact on sPLA2 Binding Mode

The target compound is a member of the 1H‑indole‑1‑acetamide series [1], whereas the most extensively characterised sPLA2 inhibitors (e.g., LY315920 and hnps‑PLA‑IN‑1) are indole‑3‑acetamides [2]. In indole‑3‑acetamides, the acetamide side chain emanates from the indole C‑3 position, forming a conserved hydrogen‑bond network with the enzyme active site. Relocation of the acetamide linker to the indole N‑1 position, as in the target compound, is predicted to alter the vector of the terminal amide group, potentially engaging distinct residues within the sPLA2 binding pocket [3]. This scaffold‑hopping approach can yield differentiated selectivity profiles across sPLA2 isoforms (e.g., hnps‑PLA2 vs. hGX).

sPLA2 inhibitor scaffold hopping binding mode

Predicted Lipophilicity Differential Driven by 3‑Acetyl Substitution

Using the XLogP3 algorithm, the predicted logP of the target compound is approximately 3.4, compared to 4.2 for the des‑acetyl analog (2‑(1H‑indol‑1‑yl)‑N‑[1‑(propan‑2‑yl)‑1H‑indol‑4‑yl]acetamide) [1]. The introduction of the polar acetyl group reduces lipophilicity by ~0.8 logP units, bringing the compound into the optimal drug‑like space (logP 1–4). This lower lipophilicity is expected to correlate with reduced phospholipidosis risk and improved metabolic stability relative to the more hydrophobic comparator.

lipophilicity ADME prediction indole derivative

2-(3-Acetyl-1H-indol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide: Preferred Research and Industrial Application Scenarios


sPLA2 Inhibitor Lead Optimization and Scaffold‑Hopping Programs

The compound serves as a starting point for structure–activity relationship (SAR) studies targeting sPLA2, particularly when programme objectives require differentiation from the extensively patented indole‑3‑acetamide series. Its 1H‑indole‑1‑acetamide architecture is covered by U.S. Patent 5,641,800 [1], providing a clear intellectual property landscape for further derivatisation. The 3‑acetyl group can be replaced or modified to explore interactions with the enzyme active site, while the 1‑isopropylindol‑4‑yl moiety offers a vector for modulating selectivity across sPLA2 isoforms.

Matched‑Pair Target Deconvolution Using Isomeric Control (Soticlestat Comparator)

Because the target compound is a structural isomer of the clinical‑stage CYP46A1 inhibitor Soticlestat (TAK‑935) [1], it can be deployed as a matched‑pair control in phenotypic screens. Identical molecular formula and mass eliminate analytical interference, yet the indole‑based scaffold targets a different enzyme class (sPLA2 vs. CYP46A1), enabling researchers to dissect target‑specific phenotypic effects in neurological or inflammatory disease models.

Physicochemical Property Benchmarking for Bis‑Indole Libraries

With its balanced XLogP3 (~3.4) and additional hydrogen‑bond acceptor relative to the des‑acetyl analog [1], the compound exemplifies a drug‑like bis‑indole acetamide. It can be used as a reference standard for calibrating high‑throughput solubility, permeability, and metabolic stability assays during the construction of focused indole‑based screening libraries.

Plant Growth Regulator Screening (Agrochemical Research)

Indole‑3‑acetamide derivatives have demonstrated plant growth regulator activity in rice seedling assays [1]. Although the target compound is an indole‑1‑acetamide, its structural resemblance to endogenous auxin amides makes it a candidate for agrochemical screening, particularly where resistance to auxin‑mimicking herbicides is a concern.

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